(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid
Description
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
InChI Key |
PLMLEARVVVKXDQ-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Routes and Protecting Group Strategies
The compound is commonly synthesized starting from chiral pyrrolidine derivatives, particularly N-Boc-protected pyrrolidines, which are functionalized at the 3-position with an amino acid side chain. The key synthetic steps include:
Starting Materials: Commercially available N-Boc-L-proline or its derivatives serve as chiral building blocks.
Amide Formation: Coupling of N-Boc-pyrrolidine-3-carboxylic acid with amino acid derivatives or equivalents using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds.
C–H Activation Arylation: A pivotal modern approach involves palladium-catalyzed C(sp3)–H activation at the pyrrolidine ring, enabling regio- and stereoselective functionalization at the 3-position. This method enhances step economy and stereocontrol.
Epimerization and Stereoselectivity: Base-induced epimerization (e.g., with NaOH or LDA) is employed to enrich or invert stereochemistry at the alpha carbon, ensuring the desired (2S,3R)-configuration.
Protection/Deprotection: The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen during synthesis and is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) at the final stage.
Esterification: Carboxylic acids are often protected as tert-butyl esters using reagents such as tert-butyl 2,2,2-trichloroacetimidate to facilitate purification and handling.
Representative Synthetic Scheme (Based on Literature and Patents)
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) / Notes |
|---|---|---|---|
| 1 | Conversion of N-Boc-L-proline to corresponding enone | Standard oxidation methods | High yield |
| 2 | Bromination of enone with N-bromosuccinimide (NBS) | NBS, suitable solvent | ~80% yield |
| 3 | Suzuki coupling with boronic acid derivative | Pd-catalyst, base | High yield |
| 4 | Catalytic hydrogenation of alkene | Pd/C, H2 atmosphere | Quantitative |
| 5 | In situ Boc protection of amine | Boc anhydride, base | ~50% over two steps |
| 6 | Epimerization at alpha carbon | LDA or NaOH in EtOH, elevated temperature | High diastereoselectivity (>20:1) |
| 7 | Esterification of carboxylic acids | tert-Butyl 2,2,2-trichloroacetimidate (TBTA) | ~70% yield |
| 8 | Final deprotection of Boc group | TFA in DCM | Clean removal |
This sequence delivers the target (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid with high stereochemical purity and acceptable overall yields.
Alternative and Supporting Synthetic Strategies
Chiral Resolution: When racemic mixtures are formed, chiral chromatography or salt formation with optically active acids/bases is employed to isolate the desired enantiomer.
Isotopic Labeling: Deuterated analogs can be synthesized using commercially available deuterated reagents for mechanistic or pharmacokinetic studies.
Microwave-Assisted Reactions: Some steps, particularly amide coupling or epimerization, may be accelerated using microwave reactors, improving reaction times without compromising yield or stereoselectivity.
Hydrogenation Equipment: Pressurized hydrogenation reactors (e.g., Parr hydrogenator) are used for reductions to ensure complete conversion and reproducibility.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | N-Boc-L-proline or methyl-Boc-D-pyroglutamate |
| Key Reagents | EDCI, HOBt, NBS, Pd catalyst, TBTA, TFA |
| Solvents | Ethanol, dichloromethane, tetrahydrofuran, EtOH |
| Temperature Range | Room temperature to 100 °C (for epimerization) |
| Atmosphere | Argon or nitrogen for inert conditions; hydrogen for reductions |
| Purification Techniques | Flash chromatography, preparative HPLC, chiral HPLC |
| Stereochemical Control | Epimerization, chiral starting materials, chiral resolution |
| Typical Yields | 36% to 85% per step; overall yields vary by route |
| Characterization Methods | NMR (1H, 13C), MS, chiral HPLC, single-crystal XRD |
Chemical Reactions Analysis
Protection/Deprotection Reactions
The Boc group serves as a temporary protecting agent for the pyrrolidine nitrogen, enabling selective reactivity at other sites.
Boc Deprotection
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, room temperature, 3h | Removal of Boc group | 96-98% | |
| HCl (gas) in methanol | 10°C to ambient temperature | Boc removal and ester hydrolysis | 90% |
Example :
Deprotection of the Boc group using TFA in dichloromethane (DCM) is a standard procedure, yielding the free amine intermediate .
Peptide Coupling Reactions
The amino and carboxylic acid groups facilitate coupling with other amino acids or substrates.
Coupling Agents and Conditions
| Coupling Reagent | Substrate | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| HATU | Cyclopropylamine | DMF | 23°C, 1h | 90% | |
| EDCI/HOBt | 8-Aminoquinoline (8-AQ) | DMF | Ambient | 85% | |
| DCC | Amino acid methyl esters | DMF | 0°C, 12h | 65-70% |
Example :
HATU-mediated coupling with cyclopropylamine in DMF produces amide derivatives efficiently .
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification for protection or further functionalization.
Esterification with TBTA
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| tert-Butyl 2,2,2-trichloroacetimidate (TBTA) | DCM, room temperature | tert-Butyl ester derivative | 70% |
Hydrolysis
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| NaOH (10 eq) | EtOH, 100°C | Carboxylic acid regeneration | 85% | |
| TFA | DCM, room temperature | Simultaneous Boc removal and ester hydrolysis | 93% |
Reduction Reactions
The carboxylic acid moiety can be reduced to an alcohol.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Borane-THF complex | THF, -10°C to ambient | (R)-3-(2-hydroxyethyl)pyrrolidine derivative | 91.3% |
Mechanism :
The borane-THF reduction converts the carboxylic acid to a primary alcohol via a two-step process involving intermediate borate ester formation .
Oxidative Carbonylation
Palladium-catalyzed reactions modify the side chain.
| Catalyst | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂ | CO, O₂ | DMF, 80°C | 5’-Carboxylate derivative | 90% |
Epimerization Under Basic Conditions
The stereochemical integrity at the α-carbon is sensitive to basic conditions.
| Conditions | Outcome | Notes | Source |
|---|---|---|---|
| NaOH (10 eq), EtOH, 100°C | Full epimerization to single enantiomer | Stabilizes configuration via keto-enol tautomerism |
Conjugation with Amino Acids
The compound serves as a building block for peptide synthesis.
| Reaction Type | Partner Substrate | Conditions | Yield | Source |
|---|---|---|---|---|
| Amide bond formation | Boc-protected γ-amino acids | DCC, DMF, 0°C | 72% | |
| Triazole formation | TMSN₃ via CuAAC | CuI, DIPEA, RT | 65% |
Scientific Research Applications
(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The pyrrolidine ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
- Substituent Impact : Aryl substituents (e.g., fluorine, methoxy) modulate electronic and steric properties. Fluorine’s electronegativity enhances stability and binding, while methoxy groups increase lipophilicity .
- Heterocyclic vs. Saturated Rings: Pyridine (aromatic) vs.
- Protecting Groups : The Boc group in the target compound contrasts with benzyloxycarbonyl (Z) or Fmoc groups in analogs, offering orthogonal deprotection strategies .
Stereochemical Considerations
The (2S,3R) configuration in the target compound ensures spatial alignment critical for enzyme-substrate interactions or receptor binding. For example:
- (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid (CAS 1335339-69-9) shares the (2S)-configuration but lacks the pyrrolidine ring, leading to divergent biological activity .
- (2S,4R)-4-Hydroxyproline derivatives () highlight how stereochemistry at the 4-position influences peptide backbone conformation .
Physicochemical Properties
Q & A
Q. What are the key synthetic strategies for preparing (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving:
Chiral Pyrrolidine Preparation : Enantioselective synthesis of (3R)-pyrrolidin-3-ylacetic acid using asymmetric catalysis or resolution techniques.
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃, THF/H₂O) to protect the pyrrolidine nitrogen .
Amino Acid Coupling : Introduction of the (2S)-amino acid moiety via coupling reagents like EDC/HOBt or peptide synthesis protocols.
- Key Considerations : Maintain inert atmospheres (N₂/Ar) during sensitive steps to prevent Boc group hydrolysis.
Q. How is enantiomeric purity validated during synthesis?
- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol. Compare retention times with racemic mixtures or reference standards. For example, highlights the separation of epimers under modified chromatographic conditions .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (classified as respiratory irritant in ) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation (per ) .
Q. Which analytical techniques confirm structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., δ 1.4 ppm for Boc methyl groups) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (theoretical [M+H]⁺ = 230.1) .
- IR Spectroscopy : Detect Boc carbonyl stretches (~1680–1720 cm⁻¹).
Advanced Research Questions
Q. How can Boc rotamerism complicate NMR analysis, and how is this resolved?
- Methodological Answer : The tert-butoxy group exhibits rotational isomers, splitting signals in NMR. Solutions include:
- Variable Temperature NMR : Elevate temperature (e.g., 50°C) to coalesce rotamer peaks.
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian) .
Q. What strategies optimize Boc deprotection without racemization?
- Methodological Answer :
- Acidic Conditions : Use TFA/DCM (1:4 v/v) for 1–2 hrs at 0°C to minimize racemization .
- Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS for [M-Boc+H]⁺.
- Yield Optimization : Adjust stoichiometry of acid (e.g., 5 eq. TFA) to ensure complete deprotection.
Q. How to address unexpected by-products in coupling reactions?
- Methodological Answer :
Q. What are the stability profiles of this compound under varying pH?
- Methodological Answer : Conduct accelerated stability studies:
| pH | Condition | Degradation Rate |
|---|---|---|
| 2.0 | 0.1 M HCl, 25°C | Rapid Boc hydrolysis |
| 7.4 | Phosphate buffer, 37°C | Stable for >48 hrs |
| 9.0 | 0.1 M NaOH, 25°C | Moderate hydrolysis |
Data Contradiction Analysis
Q. How to resolve conflicting chiral purity reports from different labs?
- Methodological Answer :
Q. Why do synthetic yields vary between scaled-up batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
